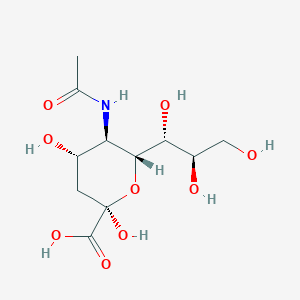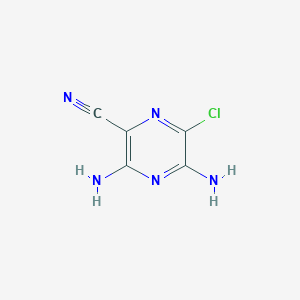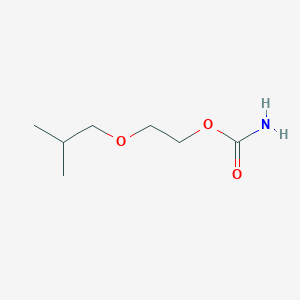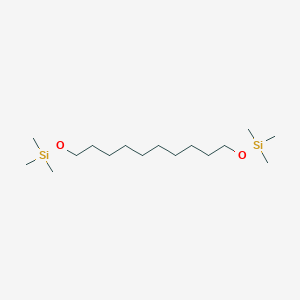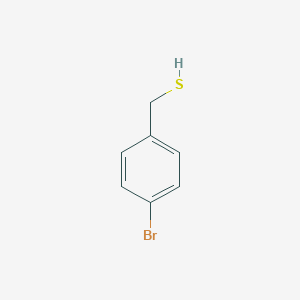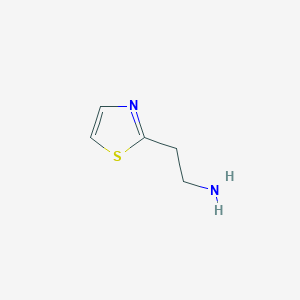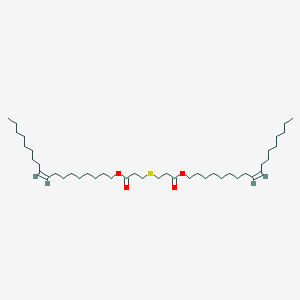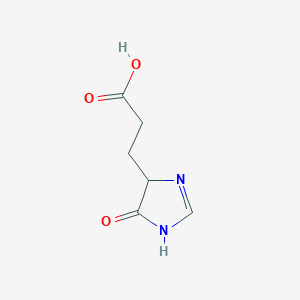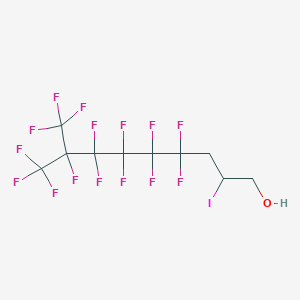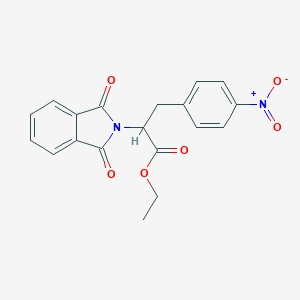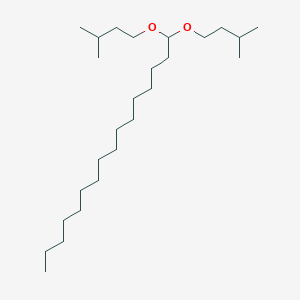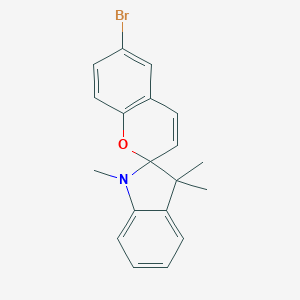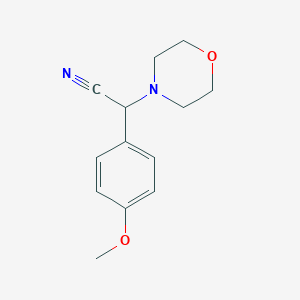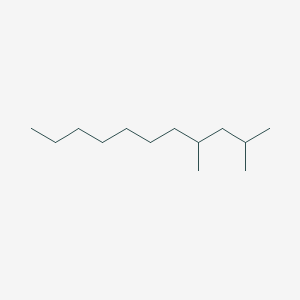
2,4-Dimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylundecane is a hydrocarbon compound that belongs to the family of alkanes. It is commonly used in scientific research as a reference standard and as a building block in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylundecane is not well understood. However, it is believed to act as a hydrophobic molecule that interacts with the cell membrane and disrupts its structure and function.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,4-Dimethylundecane. However, studies have shown that it can cause respiratory irritation and skin sensitization in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-Dimethylundecane in lab experiments include its high purity, stability, and availability. It is also relatively inexpensive compared to other reference standards. However, its limitations include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 2,4-Dimethylundecane. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of its potential use as a biomarker for disease diagnosis and monitoring. Additionally, more studies are needed to understand its mechanism of action and potential toxic effects on human health.
In conclusion, 2,4-Dimethylundecane is a hydrocarbon compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
Métodos De Síntesis
The synthesis of 2,4-Dimethylundecane involves the reaction of 2,4-dimethyl-1-pentene with 1-decene using a nickel catalyst. This reaction results in the formation of 2,4-Dimethylundecane as the major product. The purity of the compound can be improved by further distillation and purification techniques.
Aplicaciones Científicas De Investigación
2,4-Dimethylundecane is widely used as a reference standard in gas chromatography and mass spectrometry. It is also used as a building block in the synthesis of other compounds such as surfactants, lubricants, and polymers. Additionally, it is used as a marker for the identification of hydrocarbons in environmental and forensic studies.
Propiedades
Número CAS |
17312-80-0 |
|---|---|
Nombre del producto |
2,4-Dimethylundecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
2,4-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-6-7-8-9-10-13(4)11-12(2)3/h12-13H,5-11H2,1-4H3 |
Clave InChI |
WMZNFELFMFOGCC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)CC(C)C |
SMILES canónico |
CCCCCCCC(C)CC(C)C |
Sinónimos |
2,4-Dimethyl-undecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



